molecular formula C13H18N2O2 B8088219 cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate

Cat. No.: B8088219
M. Wt: 234.29 g/mol
InChI Key: PQSRFRVGNIGAPY-ZYHUDNBSSA-N
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Description

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate is a pyrrolidine-derived carbamate compound characterized by a benzyl group attached to a carbamate moiety and a methyl-substituted pyrrolidine ring in the cis configuration. This structural arrangement confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves carbamate coupling reactions, though enzymatic methods (e.g., Novozym® 435 in ionic liquids) have been explored for analogous compounds . The compound’s stereochemistry (cis vs. trans) significantly influences its biological activity and stability, as seen in related pyrrolidine derivatives .

Properties

IUPAC Name

benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSRFRVGNIGAPY-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination of levulinic acid derivatives with methylamine is a widely used method. For example:

SubstrateReducing AgentSolventTemperatureYieldReference
4-Oxo-pentanoic acidNaBH(OAc)₃THF0°C → RT78%

This route produces racemic 2-methylpyrrolidine, necessitating subsequent resolution.

Stereoselective Synthesis

Chiral pool synthesis using (R)- or (S)-malic acid as a starting material ensures enantiomeric purity. A representative protocol involves:

  • Conversion of malic acid to a γ-lactam via Curtius rearrangement.

  • Methylation at the 2-position using MeI/LDA.

  • Hydrolysis and reduction to yield (2R,3R)-2-methylpyrrolidin-3-amine.

Carbamate Protection

Reaction with Benzyl Chloroformate

The free amine is treated with benzyl chloroformate under Schotten-Baumann conditions:

ParameterCondition
SolventDichloromethane/H₂O
BaseNaOH (aq)
Temperature0°C → RT
Reaction Time2–4 hours
Yield85–92%

Mechanism :

  • Deprotonation of the amine by NaOH.

  • Nucleophilic attack on benzyl chloroformate, releasing HCl.

  • Acidic workup to neutralize excess base.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability:

ParameterCondition
AcidHCl (g) in dioxane
SolventEthyl acetate
Temperature0°C
CrystallizationSlow evaporation
Purity>99% (HPLC)

Key Consideration : Excess HCl must be avoided to prevent decomposition of the carbamate group.

Purification and Optimization

Chromatographic Methods

  • Silica gel chromatography : Hexane/ethyl acetate (3:1 → 1:1 gradient) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield needle-shaped crystals with >98% enantiomeric excess.

Yield Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time for pyrrolidine formation from 12 hours to 30 minutes.

  • Catalytic hydrogenation : Replaces NaBH₄ with Pd/C/H₂ for cleaner reduction (yield increase: 72% → 88%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
Reductive aminationScalable, low costRequires resolution65–78%
Chiral poolHigh eeMulti-step, expensive45–55%
Enzymatic resolutionMild conditionsLimited substrate scope50–60%

Challenges and Mitigation

Stereochemical Drift

Racemization at the 3-position occurs above pH 8.5. Mitigation strategies include:

  • Conducting carbamate formation below 10°C.

  • Using non-polar solvents (e.g., toluene) to minimize base contact.

Byproduct Formation

N,O-Bis-carbamate byproducts (≤15%) form under excess benzyl chloroformate. Control methods:

  • Slow addition of benzyl chloroformate (1 eq. over 1 hour).

  • Real-time monitoring via FTIR for carbonyl absorption.

Industrial Production Insights

Large-scale synthesis (≥1 kg batches) employs:

  • Continuous flow reactors : For precise temperature control during exothermic steps.

  • Crystallization-based purification : Reduces reliance on column chromatography.

  • Process Analytical Technology (PAT) : NMR and HPLC in-line monitoring ensures consistency .

Chemical Reactions Analysis

Types of Reactions: cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Overview

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate, with the molecular formula C13H19ClN2O2, is a compound of significant interest in various scientific fields, including chemistry, biology, and medicine. Its unique structural features enable diverse applications, particularly in drug development and enzyme inhibition.

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an essential intermediate in synthesizing various organic compounds, particularly in medicinal chemistry.
  • Enzyme Inhibition : this compound has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating neurodegenerative diseases .
    StudyTargetResult
    Study 1nNOSSelective inhibition observed
    Study 2NeuroprotectionReduced oxidative stress markers

Pharmacological Applications

  • Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases .

Industrial Applications

  • Used in the production of specialty chemicals and materials due to its reactive properties and ability to undergo various chemical reactions such as oxidation and substitution.

Study 1: Neuroprotective Potential

A study assessing the neuroprotective effects on neuronal cell lines demonstrated that treatment with this compound led to significant improvements in cell viability compared to untreated controls.

CompoundCell Viability (%)Oxidative Stress Markers
Control50High
cis-Benzyl80Low

Study 2: Enzyme Interaction

Research focused on the interaction with nNOS indicated that this compound could selectively inhibit nNOS, suggesting its potential as a therapeutic agent for conditions associated with excessive nitric oxide production.

Mechanism of Action

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as benzyl (2-methylpyrrolidin-3-yl)carbamate and related benzamides. These compounds share structural similarities but may differ in their biological activity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of cis-benzyl (2-methylpyrrolidin-3-yl)carbamate, highlighting differences in substituents, stereochemistry, and CAS numbers:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Source
This compound 1638761-46-2 C₁₄H₂₀N₂O₂ Cis-configuration, methyl-pyrrolidine, benzyl
trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate N/A C₁₄H₂₀N₂O₂ Trans-configuration, methyl-pyrrolidine
cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride 1823252-87-4 C₆H₁₄ClNO Hydroxymethyl group, cis-configuration
Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate 2701862-94-2 C₁₅H₂₀FN₂O₂ Fluorinated azepane ring, extended ring size
Benzyl 2-hydroxypyridin-3-ylcarbamate 147269-67-8 C₁₃H₁₂N₂O₃ Pyridine ring, hydroxyl substituent

Key Findings:

  • Stereochemical Impact : The cis configuration in pyrrolidine derivatives enhances metabolic stability compared to trans isomers, as observed in pharmacokinetic studies of related compounds .
  • Ring Modifications : Substituting pyrrolidine with azepane (7-membered ring) or pyridine (aromatic ring) alters solubility and receptor binding. Fluorinated analogs (e.g., 2701862-94-2) exhibit improved lipophilicity and bioavailability .

Biological Activity

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate is a compound that has garnered attention within medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₉ClN₂O₂, and it is often encountered in its hydrochloride form, which enhances its solubility in various solvents. The compound features a benzyl group attached to a pyrrolidine ring, which is further substituted by a carbamate functional group.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors, influencing various biochemical pathways:

  • Neuroleptic Activity : The compound has been shown to selectively block dopamine receptors, which are crucial in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders.
  • Antinociceptive Effects : Preliminary studies indicate that the compound may exhibit pain-relieving properties similar to other compounds in the pyrrolidine class.

Pharmacological Properties

Research into the pharmacological properties of this compound has revealed several noteworthy effects:

  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties, which could be beneficial in preventing neuronal damage in various neurological conditions.
  • Antidepressant-like Effects : Some studies suggest that it may possess antidepressant-like effects, warranting further investigation into its therapeutic applications .
  • Selective Dual Reuptake Inhibition : It has been identified as a potential selective dual serotonin-norepinephrine reuptake inhibitor (SNRI), indicating its role in modulating neurotransmitter levels .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey Features
This compound C₁₃H₁₉ClN₂O₂Neuroleptic properties; potential SNRI
Benzyl (2-methylpyrrolidin-3-yl)carbamateC₁₃H₁₉N₂O₂Lacks chlorine atom; different biological profile
Trans-Benzyl (2-methylpyrrolidin-3-yl)carbamateC₁₃H₁₉N₂O₂Different stereochemistry; potential differences in activity

Case Studies and Research Findings

A number of studies have examined the biological activity of this compound:

  • Neuroleptic Activity Study : A study evaluated the inhibitory effects of various benzamide derivatives, including this compound, on apomorphine-induced stereotyped behavior in rats. The results indicated that this compound was significantly more potent than traditional neuroleptics like haloperidol and metoclopramide, suggesting its potential for treating psychosis with fewer side effects .
  • Antinociceptive Study : In a pain model study, this compound exhibited significant antinociceptive effects comparable to established analgesics. This highlights its potential use in pain management therapies.

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